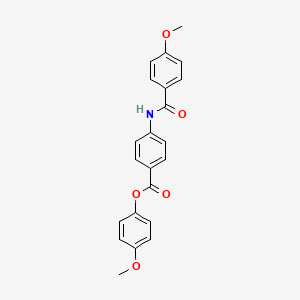

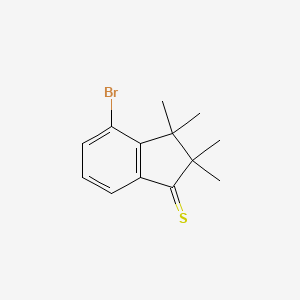

4,5,6,7-Tetrahydro-3-((3-methoxy-5-(1H-pyrrol-2-yl)2H-pyrrol-2-ylidene)methyl)-1,4-dimethyl-2H-isoindole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

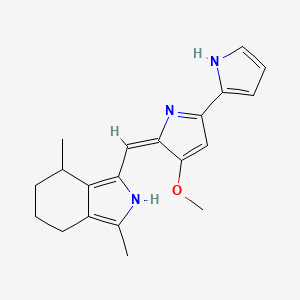

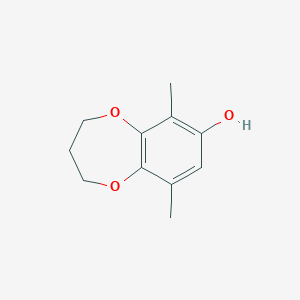

Cycloprodigiosin is a natural product belonging to the prodiginine family of alkaloids, characterized by a tripyrrolic core. It was first isolated from the marine bacterium Pseudoalteromonas rubra. This compound has garnered significant interest due to its remarkable bioactivity, including anticancer, immunosuppressive, and antiparasitic properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The enantiomers of cycloprodigiosin can be prepared using a five-step synthetic sequence. This process involves a Schöllkopf-Barton-Zard pyrrole annulation with a chiral isocyanoacetate and a nitrocyclohexene derivative . The reactions are typically performed in oven-dried glassware under a nitrogen atmosphere, using solvents like tetrahydrofuran, toluene, acetonitrile, and methanol, which are dried by passage over a column of activated alumina .

Industrial Production Methods: The compound is produced by various bacterial species, including Serratia marcescens and Streptomyces variegatus .

Análisis De Reacciones Químicas

Types of Reactions: Cycloprodigiosin undergoes several types of chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents like N-bromosuccinimide.

Reduction: Common reducing agents include samarium iodide.

Substitution: Reactions often involve ethyl isocyanoacetate and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

Common Reagents and Conditions:

Oxidation: N-bromosuccinimide in water.

Reduction: Samarium iodide prepared freshly before use.

Substitution: Ethyl isocyanoacetate and DBU in tetrahydrofuran.

Major Products: The major products formed from these reactions include various enantiomers of cycloprodigiosin, which can be analyzed using chiral HPLC and X-ray crystallographic analyses .

Aplicaciones Científicas De Investigación

Cycloprodigiosin has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying the synthesis and reactivity of tripyrrolic alkaloids.

Biology: Investigated for its role in microbial biosynthesis and its interactions with biological membranes.

Medicine: Exhibits potent anticancer properties, particularly against breast and gastric cancers, with minimal effects on normal cells.

Mecanismo De Acción

Cycloprodigiosin is part of the prodiginine family, which includes other compounds such as prodigiosin, undecylprodigiosin, and streptorubin B . Compared to these compounds, cycloprodigiosin is unique due to its cyclic structure, which enhances its ability to bind ions and transport them across lipid bilayers . This structural feature contributes to its potent bioactivity and makes it a promising candidate for further research and development.

Comparación Con Compuestos Similares

Prodigiosin: Known for its anticancer and immunosuppressive properties.

Undecylprodigiosin: Exhibits antifungal and antibacterial activities.

Streptorubin B: Effective against methicillin-resistant Staphylococcus aureus.

Cycloprodigiosin stands out due to its unique cyclic structure and its broad spectrum of bioactivities, making it a valuable compound for scientific research and potential therapeutic applications.

Propiedades

Número CAS |

86797-91-3 |

|---|---|

Fórmula molecular |

C20H23N3O |

Peso molecular |

321.4 g/mol |

Nombre IUPAC |

3-[(E)-[3-methoxy-5-(1H-pyrrol-2-yl)pyrrol-2-ylidene]methyl]-1,4-dimethyl-4,5,6,7-tetrahydro-2H-isoindole |

InChI |

InChI=1S/C20H23N3O/c1-12-6-4-7-14-13(2)22-18(20(12)14)10-17-19(24-3)11-16(23-17)15-8-5-9-21-15/h5,8-12,21-22H,4,6-7H2,1-3H3/b17-10+ |

Clave InChI |

DSHIIBUGOWQFSO-LICLKQGHSA-N |

SMILES isomérico |

CC1CCCC2=C(NC(=C12)/C=C/3\C(=CC(=N3)C4=CC=CN4)OC)C |

SMILES canónico |

CC1CCCC2=C(NC(=C12)C=C3C(=CC(=N3)C4=CC=CN4)OC)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

stannane](/img/structure/B14402995.png)

![1,1',1''-[(4-Methoxybenzene-1,2,3-triyl)tris(oxymethylene)]tribenzene](/img/structure/B14403012.png)

![(5-Chloro-2,3-diazabicyclo[3.2.0]hepta-3,6-dien-2-yl)(phenyl)methanone](/img/structure/B14403030.png)

![1-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14403040.png)

![6a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14403045.png)

![6-Phenylbicyclo[3.3.1]nona-3,6-dien-2-one](/img/structure/B14403085.png)